molecular formula C3H8O3 B118994 Glycerol-2-13C CAS No. 82425-96-5

Glycerol-2-13C

Cat. No. B118994
CAS RN: 82425-96-5
M. Wt: 93.09 g/mol
InChI Key: PEDCQBHIVMGVHV-LBPDFUHNSA-N
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Description

Glycerol-2-13C Analysis

Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate . It has been identified as a major metabolite in various organisms, including the protozoan parasite Trichomonas vaginalis, which produces glycerol equimolar with acetate during anaerobic incubation . The carbon isotope pattern of natural glycerol, particularly at position C-1, is distinct from synthetic glycerol and can be used to detect illegal additions of glycerol to products like wine .

Synthesis Analysis

Glycerol can be synthesized through various methods, including the fermentation of glycerol by Escherichia coli, which can grow fermentatively on glycerol without electron acceptors . The synthesis of glycerol carbonate (GC), a derivative of glycerol, has been achieved through glycerolysis of urea, transcarbonation with dimethyl carbonate (DMC), and reactions using CO2 . Notably, the transesterification of glycerol with DMC using triethylamine as a catalyst has been studied, showing high yields of GC . Additionally, oil palm empty fruit bunch ash has been used as a catalyst for GC synthesis, with calcination temperature affecting the catalyst's structure and activity .

Molecular Structure Analysis

The molecular structure of glycerol and its derivatives can be analyzed using 13C-NMR spectroscopy. This technique has revealed characteristic chemical shifts for the glycerol carbon atoms in mono-, di-, and tri-acylglycerols, allowing for the identification and semi-quantitative estimation of mixtures of these glycerol esters .

Chemical Reactions Analysis

Glycerol participates in various chemical reactions, including the one-pot three-component synthesis of 4H-pyrans in a green, biodegradable, and reusable medium without the need for a catalyst . The fermentative metabolism of glycerol by E. coli results in the production of ethanol and other acids, demonstrating glycerol's role in maintaining redox balance . The cycloaddition of CO2 to glycidol, a derivative of glycerol, has been catalyzed by biobased organic salts under atmospheric CO2 pressure .

Physical and Chemical Properties Analysis

Glycerol's physical and chemical properties have been extensively studied. It serves as a biodegradable medium for chemical synthesis and has been used clinically due to its pharmacokinetics and ability to increase serum osmolality . Glycerol's plasticizing properties have been evaluated, showing its effectiveness in formulations such as nail polish due to hydrogen bond interactions with nitrocellulose .

Scientific Research Applications

  • Fermentation and Biofuels Production

    • Glycerol-2-13C can be utilized by Escherichia coli in anaerobic fermentation, demonstrating its potential in biofuel production. This process includes the fermentative utilization of glycerol and conversion into products like ethanol and succinic acid (Murarka et al., 2007).
  • Metabolic Flux Analysis in Bacterial Systems

    • The compound is used to optimize 13C-labeling of glycerol for accurate metabolic flux estimation in Escherichia coli, aiding in understanding and engineering glycerol metabolism (Toya et al., 2017).
  • Studying Glycerol Pathways in Human Health

    • Research on human obesity and gluconeogenesis uses 13C labeled glycerol to assess the impact of visceral adiposity on metabolic pathways (Neeland et al., 2017).
  • Synthesis for Biosynthetic Pathway Analysis

    • Glycerol-2-13C aids in the synthesis of labeled compounds like [1-13C, 18O]-glycerol, which are crucial for investigating biosynthetic pathways (Siskos & Hill, 2003).
  • Quantitative Analysis in Pharmaceutical Applications

    • It's used in nuclear magnetic resonance (NMR) methods for the quantitative determination of glycerol in drug injections, demonstrating its significance in pharmaceutical analysis (Lu et al., 2018).
  • Exploring Osmotic Stress Responses

    • Research involving yeasts under osmotic stress utilizes glycerol-2-13C to understand the role of glycerol as an osmotically significant solute (Reed et al., 1987).
  • Studying Protozoan Metabolism

    • It helps in studying the metabolism of Trichomonas vaginalis, revealing glycerol as a major metabolite produced by this protozoan (Chapman et al., 1985).
  • Research in Biomass Processing and Biochemistry

    • The compound is used in the fractionation of lignin in biomass-derived glycerol-ethanol solvent systems, indicating its application in sustainable chemistry (Liu et al., 2018).
  • Biofuel Cell Research

    • Glycerol-2-13C is significant in the study of enzymatic biofuel cells, where it serves as a fuel for complete oxidation experiments (Arechederra & Minteer, 2009).
  • Isotope Pattern Analysis

    • Its use in natural glycerol helps to understand the isotope patterns for authenticity proof in products like wine (Weber et al., 1997).
  • Density Measurement in Scientific Experiments

    • Glycerol-2-13C contributes to the development of models for accurately calculating the density of aqueous glycerol solutions, important in various scientific experiments (Volk & Kähler, 2018).

Safety And Hazards

Glycerol-2-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin or if swallowed. It may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

(213C)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436367
Record name Glycerol-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-2-13C

CAS RN

82425-96-5
Record name Glycerol-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
TN Darling, DG Davis, RE London… - The Journal of …, 1989 - Wiley Online Library
13 C‐nuciear magnetic resonance (NMR) spectroscopy was used to investigate the products of glycerol and acetate metabolism released by Leishmania braziliensis panamensis …
Number of citations: 19 onlinelibrary.wiley.com
MT Ackermans, AFC Ruiter, E Endert - Analytical biochemistry, 1998 - Elsevier
An analytical method is presented to determine glycerol concentrations and stable isotope tracer enrichments in human plasma after intravenous tracerinfusion in a single analytical run, …
Number of citations: 62 www.sciencedirect.com
SH Hansen, JG McCormack - NMR in Biomedicine: An …, 2002 - Wiley Online Library
The effects of two inhibitors of hepatic glucose production, AICAR (5‐aminoimidazole‐4‐carboxamide riboside) and metformin, whose precise mechanisms of action are a matter of …
Y Hano, A Ayukawa, T Nomura… - Journal of the American …, 1994 - ACS Publications
Chalcomoracin (1), produced in Morus alba L. cell cultures at high levels, is a phenolic compound bearing two hemiterpene moieties in the molecule. Administration of D-[U-13C6] …
Number of citations: 34 pubs.acs.org
M Hong - Journal of biomolecular NMR, 1999 - Springer
The comprehensive structure determination of isotopically labeled proteins by solid-state NMR requires sequence-specific assignment of 13 C and 15 N spectra. We describe several …
Number of citations: 152 link.springer.com
SAM Asami, B Reif - Accounts of chemical research, 2013 - ACS Publications
When applied to biomolecules, solid-state NMR suffers from low sensitivity and resolution. The major obstacle to applying proton detection in the solid state is the proton dipolar network…
Number of citations: 94 pubs.acs.org
MV Deshmukh - Stable Isotopes for Structural Biomolecular NMR, 2011 - ckisotopes.com
The presence of one bond 13C-13C coupling in proteins may present difficulties in obtaining structural information in both solid-state and solution NMR. It is easier to overcome these …
Number of citations: 6 www.ckisotopes.com
L You, L Page, X Feng, B Berla, HB Pakrasi… - JoVE (Journal of …, 2012 - jove.com
Microbes have complex metabolic pathways that can be investigated using biochemistry and functional genomics methods. One important technique to examine cell central metabolism …
Number of citations: 76 www.jove.com
A Davis, M Christiansen, JF Horowitz, S Klein… - Diabetes …, 2000 - Am Diabetes Assoc
OBJECTIVE: Endogenous low-molecular-weight glycans containing pinitol (3-O-methyl-D-chiro-inositol) and D-chiro-inositol are thought to mediate certain actions of insulin. We tested …
Number of citations: 168 diabetesjournals.org
A Fina, P Millard, J Albiol, P Ferrer, S Heux - 2023 - researchsquare.com
Background Production of 3-hydroxypropionic acid (3-HP) through the malonyl-CoA pathway has yielded promising results in Pichia pastoris (Komagataella phaffii), demonstrating the …
Number of citations: 2 www.researchsquare.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.